molecular formula C15H11NO B13885403 4-(4-Formylphenyl)-2-methylbenzonitrile

4-(4-Formylphenyl)-2-methylbenzonitrile

Cat. No.: B13885403
M. Wt: 221.25 g/mol
InChI Key: OIAWWQBFMVDNNB-UHFFFAOYSA-N
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Description

4-(4-Formylphenyl)-2-methylbenzonitrile is an organic compound that features a benzene ring substituted with a formyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Formylphenyl)-2-methylbenzonitrile typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation followed by a nitration reaction. The process begins with the acylation of a benzene ring to introduce the formyl group, followed by nitration to introduce the nitrile group. The reaction conditions often involve the use of catalysts such as aluminum chloride for the acylation step and nitric acid for the nitration step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Solvent-free mechanochemical routes are also explored to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(4-Formylphenyl)-2-methylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(4-Formylphenyl)-2-methylbenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Formylphenyl)-2-methylbenzonitrile involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo nucleophilic substitution. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Formylphenyl)-2-methylbenzonitrile is unique due to the presence of both a formyl group and a nitrile group on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis .

Properties

Molecular Formula

C15H11NO

Molecular Weight

221.25 g/mol

IUPAC Name

4-(4-formylphenyl)-2-methylbenzonitrile

InChI

InChI=1S/C15H11NO/c1-11-8-14(6-7-15(11)9-16)13-4-2-12(10-17)3-5-13/h2-8,10H,1H3

InChI Key

OIAWWQBFMVDNNB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=C(C=C2)C=O)C#N

Origin of Product

United States

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